molecular formula C12H21FN4O B11749416 3-Amino-1-(2-fluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide

3-Amino-1-(2-fluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide

Cat. No.: B11749416
M. Wt: 256.32 g/mol
InChI Key: ITNMALYIPKKCKX-UHFFFAOYSA-N
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Description

3-Amino-1-(2-fluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-fluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide typically involves multi-step reactions. One common method includes the reaction of 3-amino-1H-pyrazole-4-carboxamide with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-fluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(2-fluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its ability to interact with biological targets.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties.

    Industry: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-fluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluoroethyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1H-pyrazole-4-carboxamide: Lacks the fluoroethyl and dipropyl groups, resulting in different chemical properties and biological activities.

    1-(2-Fluoroethyl)-3-amino-1H-pyrazole-4-carboxamide: Similar structure but without the dipropyl groups, affecting its solubility and reactivity.

    N,N-Dipropyl-3-amino-1H-pyrazole-4-carboxamide: Lacks the fluoroethyl group, leading to different binding affinities and biological effects.

Uniqueness

3-Amino-1-(2-fluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide is unique due to the presence of both the fluoroethyl and dipropyl groups

Properties

Molecular Formula

C12H21FN4O

Molecular Weight

256.32 g/mol

IUPAC Name

3-amino-1-(2-fluoroethyl)-N,N-dipropylpyrazole-4-carboxamide

InChI

InChI=1S/C12H21FN4O/c1-3-6-16(7-4-2)12(18)10-9-17(8-5-13)15-11(10)14/h9H,3-8H2,1-2H3,(H2,14,15)

InChI Key

ITNMALYIPKKCKX-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=CN(N=C1N)CCF

Origin of Product

United States

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